An In-depth Technical Guide to 2-Methylpyrimidin-5-ol: Properties, Structure, and Applications
An In-depth Technical Guide to 2-Methylpyrimidin-5-ol: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methylpyrimidin-5-ol (CAS No: 35231-56-2), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its structural features with a focus on tautomerism, and provide a detailed, predicted spectroscopic analysis. Furthermore, this guide outlines a representative synthetic protocol, discusses the compound's reactivity, and highlights its applications as a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile chemical building block.
Introduction
2-Methylpyrimidin-5-ol, also known as 5-hydroxy-2-methylpyrimidine, is a substituted pyrimidine that serves as a valuable intermediate in organic synthesis.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[2] The strategic placement of a hydroxyl group and a methyl group on the pyrimidine ring imparts specific reactivity and structural characteristics to 2-Methylpyrimidin-5-ol, making it a sought-after precursor for a range of target molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] This guide aims to consolidate the available technical information and provide expert insights into the chemistry and utility of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. 2-Methylpyrimidin-5-ol is typically a white to pale yellow crystalline solid.[1] It exhibits solubility in water, as well as in common organic solvents like alcohols and esters.[1] A summary of its key properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 35231-56-2 | [1] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molar Mass | 110.11 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 175-179 °C | [1] |
| Boiling Point | 208 °C | [1] |
| Density | 1.215 g/cm³ | [1] |
| Flash Point | 80 °C | [1] |
| pKa (Predicted) | 6.92 ± 0.23 | [1] |
| Solubility | Soluble in water, alcohol, and esters | [1] |
Molecular Structure and Spectroscopic Analysis
Structural Features and Tautomerism
The structure of 2-Methylpyrimidin-5-ol is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a hydroxyl group at the 5-position. A critical aspect of its structure is the existence of tautomeric forms. Hydroxypyrimidines can exist in equilibrium between the hydroxy (enol) form and the keto form.[4][5] In the case of 2-Methylpyrimidin-5-ol, it can exist in equilibrium with its keto tautomer, 2-methylpyrimidin-5(4H)-one.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[6][7] In polar solvents, the keto form is often favored due to its ability to participate in hydrogen bonding, while non-polar solvents may favor the hydroxy form.[3] This tautomerism has significant implications for the compound's reactivity and its interactions in biological systems.[7]
Caption: Tautomeric equilibrium of 2-Methylpyrimidin-5-ol.
Predicted Spectroscopic Characterization
The predicted ¹H NMR spectrum of 2-Methylpyrimidin-5-ol in a solvent like DMSO-d₆ would likely exhibit the following signals:
-
Aromatic Protons: Two singlets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C4 and C6 positions of the pyrimidine ring.
-
Methyl Protons: A singlet around δ 2.5-2.7 ppm, corresponding to the three protons of the methyl group at the C2 position.
-
Hydroxyl Proton: A broad singlet at a variable chemical shift (typically δ 9.0-12.0 ppm), corresponding to the hydroxyl proton. The broadness and chemical shift are dependent on concentration and temperature due to hydrogen bonding.
The predicted ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in different chemical environments:
-
C2 (bearing the methyl group): δ ~160-165 ppm.
-
C4 and C6 (aromatic CH): δ ~140-155 ppm.
-
C5 (bearing the hydroxyl group): δ ~150-155 ppm.
-
Methyl Carbon: δ ~20-25 ppm.
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.
-
C=N and C=C Stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 110. Plausible fragmentation patterns could involve the loss of CO (m/z = 82) or HCN (m/z = 83) from the pyrimidine ring, which are common fragmentation pathways for such heterocyclic systems.[11][12][13][14][15]
Experimental Protocol for Spectroscopic Analysis
The following provides a standard protocol for acquiring NMR spectra, which can be adapted for IR and MS analysis.[8]
Caption: General workflow for NMR sample preparation and data acquisition.
Synthesis and Reactivity
Representative Synthetic Protocol
While various methods for the synthesis of 2-Methylpyrimidin-5-ol can be envisaged, a common and reliable approach involves the diazotization of the corresponding amine, 2-methyl-5-aminopyrimidine, followed by hydrolysis of the resulting diazonium salt.[16]
Step 1: Diazotization of 2-Methyl-5-aminopyrimidine In this step, the primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
Step 2: Hydrolysis of the Diazonium Salt The diazonium salt is then carefully heated in an aqueous solution. The diazonium group is an excellent leaving group (as N₂) and is readily displaced by a hydroxyl group from water.
Caption: Synthetic pathway from 2-methyl-5-aminopyrimidine.
Detailed Experimental Procedure:
-
Preparation of the Amine Solution: Dissolve 2-methyl-5-aminopyrimidine in a dilute aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
-
Hydrolysis: After the addition is complete, continue stirring at low temperature for a short period, then slowly and carefully heat the reaction mixture. The evolution of nitrogen gas will be observed.
-
Work-up and Purification: After the gas evolution ceases, cool the reaction mixture. The product can be isolated by adjusting the pH to cause precipitation, followed by filtration. Alternatively, extraction with a suitable organic solvent may be employed. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).
Chemical Reactivity
The reactivity of 2-Methylpyrimidin-5-ol is governed by the pyrimidine ring and its substituents. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack under certain conditions. It can also undergo condensation reactions with aldehydes or ketones under acidic conditions.[1]
Applications in Drug Development and Industry
2-Methylpyrimidin-5-ol is a valuable building block in the synthesis of more complex molecules. Its primary application lies in its role as a key intermediate for the production of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3]
The pyrimidine core is a privileged scaffold in drug discovery, and modifications at the 5-position are common in the design of kinase inhibitors and other therapeutic agents. For instance, a derivative of 2-Methylpyrimidin-5-ol, specifically (2-methylpyrimidin-5-yl)methyl, has been incorporated into a complex molecule designed as a potential therapeutic agent, as detailed in patent US10023570.[17] This highlights the direct relevance of this scaffold in the development of novel drugs.
Safety and Handling
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Methylpyrimidin-5-ol is a heterocyclic compound with a rich chemistry and significant potential as a synthetic intermediate. Its structural features, particularly the presence of a reactive hydroxyl group and the phenomenon of tautomerism, make it a versatile building block for the synthesis of a wide range of target molecules. While there is a need for more publicly available experimental data, particularly spectroscopic and toxicological information, its established role in the synthesis of complex organic molecules, including potential pharmaceuticals, underscores its importance to the chemical and drug development industries. This guide provides a solid foundation for researchers and scientists working with or considering the use of this valuable compound.
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